5-[[4-(4-Acetylphenyl)-1-piperazinyl]sulfonyl]-1,3-dihydroindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-1,3-dihydroindol-2-one is an aromatic ketone.
Scientific Research Applications
Synthesis and Therapeutic Potential
Development of Therapeutic Agents : A study described the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, demonstrating enzyme inhibitory activity and antibacterial properties. Compound 5h exhibited significant inhibitory effects against acetyl- and butyrylcholinesterase, indicating potential as therapeutic agents (G. Hussain et al., 2017).
Serotonin 6 (5-HT6) Receptor Antagonists : Optimization of a novel series of 3-(piperazinylmethyl) indole derivatives as 5-HT6R antagonists led to the identification of a compound with high affinity and selectivity, showing promise for cognitive disorder treatments, particularly Alzheimer's disease (R. Nirogi et al., 2017).
Antimicrobial and Anthelmintic Activity : Novel 1H-1,4-diazepines containing a benzene sulfonyl piperazine moiety were synthesized and demonstrated antimicrobial, antifungal, and anthelmintic activities, suggesting potential in developing new therapeutic agents (S. Saingar et al., 2011).
In Vitro Cytotoxicity and Tubulin Polymerization Inhibition : A study integrated combretastatin-A4 acids with sulfonyl piperazine scaffolds, evaluating in vitro antiproliferative activity against various human cancer cell lines. One compound displayed significant cytotoxicity and tubulin polymerization inhibition, suggesting potential in cancer therapy (Chetna Jadala et al., 2019).
Alzheimer’s Disease Drug Candidates : A series of compounds was synthesized for potential treatment of Alzheimer’s disease, showing enzyme inhibition activity against acetylcholinesterase. This supports their validity as new drug candidates with preliminary evaluations indicating low haemolytic activity, underscoring safety for human cells (A. Rehman et al., 2018).
Properties
Molecular Formula |
C20H21N3O4S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
5-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C20H21N3O4S/c1-14(24)15-2-4-17(5-3-15)22-8-10-23(11-9-22)28(26,27)18-6-7-19-16(12-18)13-20(25)21-19/h2-7,12H,8-11,13H2,1H3,(H,21,25) |
InChI Key |
IOWHNNUEAIMNRP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)C4 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.